molecular formula C21H18BrN3O2 B452883 2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B452883
M. Wt: 424.3g/mol
InChI Key: IAEJZXMTLJRJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C21H18BrN3O2 It is known for its unique structure, which includes a quinolinecarbonitrile core substituted with a bromophenoxy group and a furan ring

Preparation Methods

The synthesis of 2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy intermediate.

    Furan ring formation: The intermediate is then reacted with a furan derivative to introduce the furan ring.

    Quinolinecarbonitrile core synthesis: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinolinecarbonitrile core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:

These compounds share structural similarities but differ in their specific substituents and ring systems, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3g/mol

IUPAC Name

2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H18BrN3O2/c22-13-5-7-14(8-6-13)26-12-15-9-10-19(27-15)20-16-3-1-2-4-18(16)25-21(24)17(20)11-23/h5-10H,1-4,12H2,(H2,24,25)

InChI Key

IAEJZXMTLJRJFE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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